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molecular formula C15H15N B8586686 N-benzyl-1-phenylethanimine CAS No. 14428-98-9

N-benzyl-1-phenylethanimine

Cat. No. B8586686
M. Wt: 209.29 g/mol
InChI Key: JATCPLSBWDXCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292893

Procedure details

In a dry Schlenk tube under argon was placed (R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (25 mg, 0.042 mmol) and THF (4 mL). A solution of n-butyllithium (53 μL, 0.084 mmol, 1.6M in hexane) was added and the mixture was stirred for 10 minutes, at which time the color was a dark shade of brown. Phenylsilane (13 μL, 0.105 mmol) was then added and the mixture was stirred for another 10 minutes, the color changing to a darker shade of brown. Acetophenone N-benzyl imine (87 mg, 0.42 mmol) was then added and the reaction vessel was sealed and moved to a dry box. The reaction mixture was transferred to a Parr high pressure reactor, which was sealed and removed from the dry box. The reactor was charged with hydrogen to 1900 psi and heated to 65° C. After stirring for 48 hours the mixture was opened to air and concentrated. The residue was diluted with diethyl ether (20 mL) and extracted with 1N HCl (3×10 mL). The combined aqueous layers were basified with NaOH until strongly basic to pH paper and extracted with diethyl ether (4×25 mL). The organic layers were combined, dried over sodium sulfate and concentrated to produce 82-89% yield of N-benzyl-1-phenylethylamine. The enantiomeric excess (ee), as determined by HPLC analysis of the free amine using a Chiralcel OD column, was 89-92% in favor of the (R)enantiomer.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
53 μL
Type
reactant
Reaction Step Three
Quantity
13 μL
Type
reactant
Reaction Step Four
Quantity
87 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH2:13]([N:20]=[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([NH:20][CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Smiles
Step Three
Name
Quantity
53 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
13 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Five
Name
Quantity
87 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C(C)C1=CC=CC=C1
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes, at which time the color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry Schlenk tube under argon was placed
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
moved to a dry box
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
removed from the dry box
ADDITION
Type
ADDITION
Details
The reactor was charged with hydrogen to 1900 psi
STIRRING
Type
STIRRING
Details
After stirring for 48 hours the mixture
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05292893

Procedure details

In a dry Schlenk tube under argon was placed (R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (25 mg, 0.042 mmol) and THF (4 mL). A solution of n-butyllithium (53 μL, 0.084 mmol, 1.6M in hexane) was added and the mixture was stirred for 10 minutes, at which time the color was a dark shade of brown. Phenylsilane (13 μL, 0.105 mmol) was then added and the mixture was stirred for another 10 minutes, the color changing to a darker shade of brown. Acetophenone N-benzyl imine (87 mg, 0.42 mmol) was then added and the reaction vessel was sealed and moved to a dry box. The reaction mixture was transferred to a Parr high pressure reactor, which was sealed and removed from the dry box. The reactor was charged with hydrogen to 1900 psi and heated to 65° C. After stirring for 48 hours the mixture was opened to air and concentrated. The residue was diluted with diethyl ether (20 mL) and extracted with 1N HCl (3×10 mL). The combined aqueous layers were basified with NaOH until strongly basic to pH paper and extracted with diethyl ether (4×25 mL). The organic layers were combined, dried over sodium sulfate and concentrated to produce 82-89% yield of N-benzyl-1-phenylethylamine. The enantiomeric excess (ee), as determined by HPLC analysis of the free amine using a Chiralcel OD column, was 89-92% in favor of the (R)enantiomer.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
53 μL
Type
reactant
Reaction Step Three
Quantity
13 μL
Type
reactant
Reaction Step Four
Quantity
87 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH2:13]([N:20]=[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([NH:20][CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Smiles
Step Three
Name
Quantity
53 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
13 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Five
Name
Quantity
87 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C(C)C1=CC=CC=C1
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes, at which time the color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry Schlenk tube under argon was placed
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
moved to a dry box
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
removed from the dry box
ADDITION
Type
ADDITION
Details
The reactor was charged with hydrogen to 1900 psi
STIRRING
Type
STIRRING
Details
After stirring for 48 hours the mixture
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05292893

Procedure details

In a dry Schlenk tube under argon was placed (R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (25 mg, 0.042 mmol) and THF (4 mL). A solution of n-butyllithium (53 μL, 0.084 mmol, 1.6M in hexane) was added and the mixture was stirred for 10 minutes, at which time the color was a dark shade of brown. Phenylsilane (13 μL, 0.105 mmol) was then added and the mixture was stirred for another 10 minutes, the color changing to a darker shade of brown. Acetophenone N-benzyl imine (87 mg, 0.42 mmol) was then added and the reaction vessel was sealed and moved to a dry box. The reaction mixture was transferred to a Parr high pressure reactor, which was sealed and removed from the dry box. The reactor was charged with hydrogen to 1900 psi and heated to 65° C. After stirring for 48 hours the mixture was opened to air and concentrated. The residue was diluted with diethyl ether (20 mL) and extracted with 1N HCl (3×10 mL). The combined aqueous layers were basified with NaOH until strongly basic to pH paper and extracted with diethyl ether (4×25 mL). The organic layers were combined, dried over sodium sulfate and concentrated to produce 82-89% yield of N-benzyl-1-phenylethylamine. The enantiomeric excess (ee), as determined by HPLC analysis of the free amine using a Chiralcel OD column, was 89-92% in favor of the (R)enantiomer.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
53 μL
Type
reactant
Reaction Step Three
Quantity
13 μL
Type
reactant
Reaction Step Four
Quantity
87 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH2:13]([N:20]=[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([NH:20][CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Smiles
Step Three
Name
Quantity
53 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
13 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Five
Name
Quantity
87 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C(C)C1=CC=CC=C1
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes, at which time the color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry Schlenk tube under argon was placed
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
moved to a dry box
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
removed from the dry box
ADDITION
Type
ADDITION
Details
The reactor was charged with hydrogen to 1900 psi
STIRRING
Type
STIRRING
Details
After stirring for 48 hours the mixture
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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